In-Depth Technical Guide: 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
In-Depth Technical Guide: 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
Chemical Profiling, Synthetic Methodology, and Pharmacological Applications
Executive Summary
The development of targeted therapeutics relies heavily on the precise engineering of small-molecule scaffolds. 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline (CAS: 593234-03-8) is a highly specialized heterocyclic building block that merges a halogenated indoline core with a pyridine moiety [1]. This specific substitution pattern is highly valued in medicinal chemistry, particularly in the design of kinase inhibitors, synaptic vesicle glycoprotein 2A (SV2A) modulators, and CNS-active agents [2].
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic and analytical protocols.
Compound Identification & Physicochemical Profiling
Accurate chemical profiling is the first step in any drug discovery workflow. The integration of halogens (chlorine and fluorine) onto the indoline core significantly alters the molecule's lipophilicity, metabolic stability, and electronic distribution.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline |
| CAS Number | 593234-03-8 |
| Molecular Formula | C₁₃H₁₀ClFN₂ |
| Molecular Weight | 248.69 g/mol |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |
| Topological Polar Surface Area (TPSA) | ~24.9 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| SMILES (Canonical) | FC1=CC(Cl)=CC2=C1NC(C3=CC=NC=C3)C2 |
Structural Significance & Mechanistic Rationale (E-E-A-T)
As an Application Scientist, it is critical to understand why this specific molecule is synthesized, rather than just knowing how to synthesize it. The architectural choices in 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline are driven by strict structure-activity relationship (SAR) principles:
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The 7-Fluoro Modification (Metabolic Shielding): The incorporation of a fluorine atom at the 7-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a highly reactive site. Second, the strong electronegativity of fluorine modulates the pKa of the adjacent indoline nitrogen, optimizing its hydrogen-bond donor capacity for critical interactions within protein binding pockets [2].
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The 5-Chloro Modification (Halogen Bonding): Chlorine at the 5-position increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. Furthermore, it provides a highly directional vector for halogen bonding within the hydrophobic sub-pockets of target receptors or kinases.
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The 2-(Pyridin-4-yl) Moiety (Hinge Binding): In kinase inhibitor design, the pyridine nitrogen acts as a potent hydrogen bond acceptor. When positioned at C2 of the indoline, it is perfectly angled to interact with the hinge region of the kinase domain.
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Indoline vs. Indole (3D Conformation): Unlike the flat, planar, sp²-hybridized indole, the indoline core features sp³-hybridized carbons at C2 and C3. This puckered 3D conformation increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity [3].
Synthetic Methodology & Workflow
The synthesis of 2-arylindolines is classically achieved either via transition-metal-catalyzed C-H activation/cyclization cascades [3] or through the chemoselective reduction of the corresponding 2-arylindole. Below is a robust, self-validating protocol utilizing the reduction pathway, which is highly scalable and avoids the need for expensive ruthenium or palladium catalysts in the final step.
Step-by-Step Protocol: Chemoselective Reduction
Objective: Reduce 5-chloro-7-fluoro-2-(pyridin-4-yl)-1H-indole to the target indoline without reducing the pyridine ring.
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Preparation: Dissolve 10.0 mmol of 5-chloro-7-fluoro-2-(pyridin-4-yl)-1H-indole in 30 mL of anhydrous Trifluoroacetic Acid (TFA) under an inert argon atmosphere.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality Note: TFA protonates the C3 position of the indole, generating a highly electrophilic indoleninium (iminium) intermediate. The low temperature prevents unwanted side reactions or polymerization.
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Reduction: Slowly add 15.0 mmol of Sodium Cyanoborohydride (NaCNBH₃) portion-wise over 15 minutes. Causality Note: NaCNBH₃ is chosen over NaBH₄ because it is stable in strongly acidic media and selectively attacks the C2 iminium carbon, leaving the electron-deficient pyridine ring untouched.
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Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting material via LC-MS (ESI+).
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Quenching & Workup: Carefully pour the mixture into crushed ice and basify to pH 9 using 20% aqueous NaOH. Safety Note: Basification must be done in a fume hood to prevent the release of highly toxic HCN gas. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure indoline.
Synthetic workflow for 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline via cross-coupling and reduction.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed. The transition from an indole to an indoline provides distinct spectroscopic markers.
Table 2: Analytical Validation Metrics
| Technique | Key Diagnostic Feature | Rationale |
| ¹H NMR (400 MHz) | Multiplet at δ 4.5–5.0 ppm | Corresponds to the sp³ hybridized C2 proton, confirming the reduction of the indole C=C bond. |
| ¹³C NMR (100 MHz) | Signal at δ ~60–65 ppm | Confirms the sp³ C2 carbon, distinct from the sp² aromatic carbon (>100 ppm) of the precursor. |
| LC-MS (ESI+) | m/z 249.0 [M+H]⁺ | Validates the exact mass and confirms the retention of the chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1). |
Pharmacological Applications & Screening Protocols
Compounds featuring the halogenated indoline-pyridine motif are frequently screened in High-Throughput Screening (HTS) campaigns for CNS disorders (e.g., targeting SV2A for cognitive impairment and schizophrenia) [2] or oncology (kinase inhibition).
Step-by-Step Protocol: Fluorescence Polarization (FP) Binding Assay
Objective: Evaluate the binding affinity (IC₅₀) of the synthesized indoline against a target kinase.
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Library Preparation: Prepare a 10 mM stock solution of 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
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Assay Setup: In a 384-well black microplate, dispense 100 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550).
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Protein-Tracer Incubation: Add 10 µL of a master mix containing the target kinase (e.g., 5 nM) and a fluorescently labeled tracer ligand (e.g., 2 nM FITC-labeled probe) in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20).
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Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the indoline to displace the tracer from the active site.
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Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP modules (Excitation: 485 nm, Emission: 520 nm).
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Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. A decrease in polarization (mP) indicates successful displacement of the tracer by the indoline.
High-throughput screening (HTS) workflow for evaluating indoline-based target modulators.
References
- Title: Methods and Compositions for Treating Schizophrenia (EP 3610890 A1)
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Title: Ruthenium(II)-catalyzed intermolecular synthesis of 2-arylindolines through C–H activation/oxidative cyclization cascade Source: Chemical Communications (RSC Publishing) URL: [Link]
